molecular formula C11H11NO3 B8652300 Ethyl 3-cyano-2-methoxybenzoate

Ethyl 3-cyano-2-methoxybenzoate

Cat. No.: B8652300
M. Wt: 205.21 g/mol
InChI Key: KCCLMESCYFWIGA-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-methoxybenzoate is an ester derivative of benzoic acid featuring a cyano (-CN) group at the 3-position and a methoxy (-OCH₃) group at the 2-position of the aromatic ring. The compound’s molecular formula is inferred as C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol based on its closest isomer, ethyl 3-methoxy-5-cyanobenzoate (CAS 661458-28-2) .

Key structural features include:

  • Ethyl ester group: Enhances lipophilicity compared to methyl esters.
  • Electron-withdrawing cyano group: Influences electronic properties and reactivity.
  • Methoxy group: Contributes to solubility in organic solvents and steric effects.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-cyano-2-methoxybenzoate

InChI

InChI=1S/C11H11NO3/c1-3-15-11(13)9-6-4-5-8(7-12)10(9)14-2/h4-6H,3H2,1-2H3

InChI Key

KCCLMESCYFWIGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1OC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Methyl 3-Cyano-2-Methoxybenzoate

  • Molecular Formula: C₁₀H₉NO₃ .
  • Molecular Weight : 191.2 g/mol .
  • Key Differences: The methyl ester reduces steric bulk and increases polarity compared to the ethyl analog. Safety data indicates acute oral toxicity (Category 4, H302), with hazards including harmful effects if swallowed . Applications: Used as an intermediate in heterocyclic synthesis (e.g., imidazoles and quinolines) .

Ethyl 2-Methoxybenzoate

  • Molecular Formula : C₁₀H₁₂O₃ .
  • Molecular Weight : 180.20 g/mol .
  • Key Differences: Lacks the cyano group, reducing electron-withdrawing effects and reactivity. Physical properties: Soluble in ethanol, with documented IR, MS, and NMR spectra . Applications: Commonly used as a flavoring agent or fragrance component due to its ester functionality .

Ethyl 3-Methoxy-5-Cyanobenzoate (Positional Isomer)

  • Molecular Formula: C₁₁H₁₁NO₃ .
  • Molecular Weight : 205.21 g/mol .
  • Key Differences: Substituent positions: Cyano at 5-position and methoxy at 3-position alter electronic distribution and steric interactions. Applications: Reported in materials science (e.g., fluorescent sensors for copper ions) and coordination polymers .

Data Table: Comparative Properties of Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity (Oral) Applications
This compound* C₁₁H₁₁NO₃ 205.21 3-CN, 2-OCH₃, ethyl ester Data not available Inferred: Heterocyclic synthesis
Mthis compound C₁₀H₉NO₃ 191.2 3-CN, 2-OCH₃, methyl ester Category 4 (H302) Pharmaceutical intermediates
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-OCH₃, ethyl ester Not classified Flavoring agents, fragrances
Ethyl 3-methoxy-5-cyanobenzoate C₁₁H₁₁NO₃ 205.21 5-CN, 3-OCH₃, ethyl ester Data not available Fluorescent sensors, materials

*Inferred properties based on positional isomer .

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